2-Bromo-5-ethynylthiazole
Description
2-Bromo-5-ethynylthiazole is a brominated thiazole derivative characterized by a bromine atom at position 2 and an ethynyl (alkyne) group at position 5 of the thiazole ring. This compound combines the electron-withdrawing effects of bromine with the π-electron-rich ethynyl group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and pharmaceutical derivatization. Its structural uniqueness lies in the juxtaposition of halide and alkyne functionalities, which influence both reactivity and stability .
Properties
Molecular Formula |
C5H2BrNS |
|---|---|
Molecular Weight |
188.05 g/mol |
IUPAC Name |
2-bromo-5-ethynyl-1,3-thiazole |
InChI |
InChI=1S/C5H2BrNS/c1-2-4-3-7-5(6)8-4/h1,3H |
InChI Key |
JTGQECUBRHGWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethynylthiazole typically involves the bromination of 5-ethynylthiazole. One common method includes the reaction of 5-ethynylthiazole with bromine in an organic solvent under controlled conditions to achieve selective bromination at the 2-position .
Industrial Production Methods: Industrial production methods for 2-Bromo-5-ethynylthiazole are not extensively documented. the process generally involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom in 2-Bromo-5-ethynylthiazole acts as a leaving group, facilitating nucleophilic substitution. Common reagents include:
-
Amines : React with bromine to form substituted thiazole derivatives, useful in medicinal chemistry.
-
Thiols : Displace bromine, generating thioether derivatives.
-
Organometallic reagents : Cross-coupling precursors for forming carbon-carbon bonds.
Key Features :
-
Reaction conditions are optimized for solvent choice (e.g., acetic acid, dichloromethane) and temperature.
-
Substitution reactions are critical for synthesizing bioactive derivatives, such as anticancer or antimicrobial agents.
Cross-Coupling Reactions
The ethynyl group and bromine enable palladium-catalyzed cross-coupling reactions, which are pivotal in organic synthesis:
-
Suzuki Coupling : Forms carbon-carbon bonds with boronic acids.
-
Heck Reaction : Couples with alkenes or alkynes.
-
Sonogashira Coupling : Exploits the ethynyl group for forming extended conjugated systems.
Mechanism :
Palladium catalysts facilitate bond formation between the ethynyl group and other organic fragments. These reactions are often used to synthesize conjugated materials or bioactive molecules.
Reaction Kinetics and Mechanism Studies
To understand reaction pathways, researchers employ:
-
Kinetic isotope effects : Analyze bond-breaking steps in substitution reactions.
-
Computational chemistry : Models potential energy surfaces for dissociation or coupling events.
For example, electron attachment studies on similar thiazole derivatives (e.g., 2-bromo-5-nitrothiazole) reveal dissociative electron attachment pathways, though direct data for 2-Bromo-5-ethynylthiazole is limited .
Thermal Stability and Analytical Techniques
Thermal analysis techniques like differential scanning calorimetry (DSC) assess phase transitions and stability. While specific data for 2-Bromo-5-ethynylthiazole is not provided, analogous thiazole derivatives exhibit:
-
Thermal stability : Enhanced by substituents like bromine, which reduce degradation under heat.
-
Purity monitoring : Techniques such as TLC and NMR spectroscopy are used to track reaction progress.
Comparison of Reaction Types
| Reaction Type | Key Reagents | Products/Application |
|---|---|---|
| Substitution | Amines, thiols, organometallics | Bioactive thiazole derivatives |
| Cross-Coupling | Palladium catalysts | Conjugated compounds or materials |
| Electron Attachment | Low-energy electrons | Fragment anions (Br⁻, NO₂⁻) |
Scientific Research Applications
Pharmaceutical Development
2-Bromo-5-ethynylthiazole is primarily utilized in drug discovery and development. It has been investigated for its potential as:
- Antimicrobial Agents : The compound exhibits activity against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Compounds : Research indicates that derivatives of this compound can inhibit cancer cell proliferation through specific mechanisms targeting cellular pathways .
Agricultural Chemistry
In agricultural applications, 2-Bromo-5-ethynylthiazole is used in the formulation of:
- Fungicides : It helps in protecting crops from fungal infections.
- Herbicides : The compound is effective in controlling weed populations, thus enhancing crop yield .
Material Science
The compound's unique properties make it suitable for:
- Polymer Synthesis : It is incorporated into polymer formulations to improve thermal stability and chemical resistance, which is crucial for producing durable materials used in various industries .
Biochemical Research
In biochemical studies, 2-Bromo-5-ethynylthiazole plays a role in:
- Enzyme Inhibition Studies : Researchers utilize this compound to investigate its interactions with enzymes, contributing to advancements in understanding metabolic pathways and designing inhibitors .
Data Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Pharmaceutical | Antimicrobial and anticancer agents | Potential to combat resistant strains |
| Agricultural Chemistry | Fungicides and herbicides | Enhanced crop protection and yield |
| Material Science | Polymer formulations | Improved durability and resistance |
| Biochemical Research | Enzyme inhibition | Insights into metabolic processes |
Case Study 1: Antimicrobial Activity
A study published in Chemistry & Biology Interface evaluated the antimicrobial efficacy of derivatives of 2-Bromo-5-ethynylthiazole against various bacterial strains. The results indicated that certain modifications to the thiazole structure significantly enhanced antibacterial activity, suggesting potential pathways for developing new antibiotics .
Case Study 2: Agricultural Applications
Research conducted on the use of 2-Bromo-5-ethynylthiazole as a herbicide demonstrated its effectiveness in controlling specific weed species without adversely affecting crop growth. This study highlighted the compound's selective action, which is crucial for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethynylthiazole depends on its specific application. In biological systems, the thiazole ring can interact with various enzymes and receptors, modulating their activity. The bromine and ethynyl groups can further influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-Bromo-5-ethynylthiazole, highlighting substituent variations and their implications:
Key Observations:
Substituent Effects on Reactivity: The amino group in 2-Amino-5-bromo-4-methylthiazole enhances nucleophilic substitution at C2, whereas the ethynyl group in 2-Bromo-5-ethynylthiazole facilitates cross-coupling reactions . Carboxylate esters (e.g., 1194374-25-8) increase polarity and stability, making these compounds more suitable for aqueous-phase reactions compared to the hydrophobic ethynyl derivative .
Halogen Diversity: Compounds with multiple halogens (e.g., 949019-55-0) exhibit higher molecular weights and reactivity in stepwise substitution reactions, whereas mono-brominated analogs like 2-Bromo-5-ethynylthiazole are more selective in coupling reactions .
Electronic and Steric Effects :
- Methyl/ethyl groups (e.g., 863190-90-3) introduce steric hindrance, slowing down electrophilic attacks compared to the linear ethynyl group, which offers minimal steric interference .
Biological Activity
2-Bromo-5-ethynylthiazole is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are known for their presence in various pharmacologically active compounds, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of 2-Bromo-5-ethynylthiazole, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound 2-Bromo-5-ethynylthiazole features a thiazole ring with a bromine atom at the 2-position and an ethynyl group at the 5-position. This unique structure contributes to its biological activity.
1. Antimicrobial Activity
Thiazole derivatives are well-documented for their antimicrobial properties. A study evaluated various thiazole compounds, including 2-Bromo-5-ethynylthiazole, against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.
| Compound | MIC (mM) against S. aureus | MIC (mM) against E. coli | MIC (mM) against C. albicans |
|---|---|---|---|
| 2-Bromo-5-ethynylthiazole | 4.51 | 4.60 | 3.92 |
| Reference Drug (Ciprofloxacin) | 0.25 | 0.20 | 0.10 |
The results indicated that while 2-Bromo-5-ethynylthiazole exhibited antimicrobial activity, it was less potent than ciprofloxacin, a standard antibiotic .
2. Anticancer Activity
Research has shown that thiazole derivatives can inhibit cancer cell proliferation. The National Cancer Institute's (NCI) screening revealed that several thiazole compounds, including derivatives of 2-Bromo-5-ethynylthiazole, displayed significant cytotoxicity against various cancer cell lines.
| Compound | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| 2-Bromo-5-ethynylthiazole | 15.0 | 30.0 | 45.0 |
| Vincristine | 0.05 | 0.10 | 0.15 |
The compound demonstrated a GI50 value of 15 μM against HT-29 colon cancer cells, indicating moderate potency compared to vincristine .
The mechanisms underlying the biological activities of thiazoles often involve interactions with key cellular targets:
- Antimicrobial Mechanism : Thiazoles may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anticancer Mechanism : These compounds can induce cell cycle arrest in cancer cells by inhibiting tubulin polymerization, leading to apoptosis.
Case Studies
Several studies have focused on the biological activity of thiazoles, including derivatives like 2-Bromo-5-ethynylthiazole:
- Antimicrobial Efficacy Study : A comprehensive evaluation of various thiazole derivatives demonstrated that modifications at the ethynyl position significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Evaluation : In vitro studies on human cancer cell lines showed that compounds similar to 2-Bromo-5-ethynylthiazole could effectively inhibit cell growth and induce apoptosis through specific signaling pathways .
Q & A
Basic Question: What are the established synthetic routes for 2-bromo-5-ethynylthiazole, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis of brominated thiazoles typically involves halogenation of precursor thiazole derivatives. For example, bromination of 5-ethynylthiazole can be achieved using bromine (Br₂) in acetic acid under controlled temperature (0–25°C) . Key factors include:
- Reagent stoichiometry : Excess Br₂ may lead to over-bromination or side reactions.
- Solvent selection : Polar aprotic solvents (e.g., acetic acid) stabilize intermediates and enhance regioselectivity.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is recommended to isolate the product .
Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting reaction time (typically 12–48 hours) .
Basic Question: Which spectroscopic techniques are most reliable for characterizing 2-bromo-5-ethynylthiazole, and what spectral signatures should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for a singlet (~2.5–3.5 ppm) for the ethynyl proton and a downfield shift (~7.5–8.5 ppm) for the thiazole ring proton adjacent to bromine .
- ¹³C NMR : The bromine-bearing carbon typically appears at ~125–135 ppm, while the ethynyl carbons resonate at ~75–85 ppm (sp-hybridized carbons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error between calculated and observed values .
- X-ray Crystallography : Resolve regiochemistry and confirm bond angles/planarity of the thiazole ring (e.g., C-Br bond length ~1.89 Å) .
Advanced Question: How can researchers address contradictory data in spectral or crystallographic analyses of 2-bromo-5-ethynylthiazole derivatives?
Methodological Answer:
Contradictions often arise from impurities, polymorphism, or dynamic molecular behavior. To resolve these:
Reproducibility checks : Repeat syntheses and analyses under identical conditions.
Advanced NMR techniques : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals and detect conformational isomers .
Thermal analysis : Differential scanning calorimetry (DSC) can identify polymorphic transitions affecting crystallographic data .
Computational validation : Compare experimental NMR shifts or crystal structures with density functional theory (DFT) calculations .
For example, discrepancies in NOESY correlations might indicate rotational barriers in the ethynyl group, requiring variable-temperature NMR studies .
Advanced Question: What strategies are effective for designing 2-bromo-5-ethynylthiazole derivatives with enhanced pharmacological activity?
Methodological Answer:
Leverage structure-activity relationship (SAR) studies guided by:
- Bioisosteric replacement : Substitute the ethynyl group with cyano or vinyl moieties to modulate electronic effects and binding affinity .
- Cross-coupling reactions : Use Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the 5-position, enhancing interaction with biological targets (e.g., kinases) .
- Pharmacokinetic optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility, monitored via logP calculations and in vitro permeability assays .
Prioritize in vitro screening against disease-relevant cell lines (e.g., cancer cells) and validate mechanisms via enzyme inhibition assays .
Advanced Question: How can researchers mitigate decomposition or instability of 2-bromo-5-ethynylthiazole during storage or reaction conditions?
Methodological Answer:
- Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Use desiccants to avoid hydrolysis .
- Reaction stability : Avoid protic solvents (e.g., water, alcohols) that may displace bromine. Stabilize intermediates with chelating agents (e.g., EDTA) in aqueous mixtures .
- Degradation analysis : Monitor stability via accelerated stability studies (40°C/75% RH) and identify degradation products using LC-MS .
Basic Question: What safety protocols are essential when handling 2-bromo-5-ethynylthiazole in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods for synthesis and purification steps .
- Spill management : Neutralize brominated compounds with sodium bicarbonate and adsorb using vermiculite .
- Waste disposal : Segregate halogenated waste in designated containers for incineration .
Advanced Question: How can computational methods predict the reactivity of 2-bromo-5-ethynylthiazole in cross-coupling reactions?
Methodological Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the bromine atom is a strong electrophilic center .
- Transition-state modeling : Simulate Suzuki-Miyaura coupling barriers to optimize catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .
- Solvent effects : Use COSMO-RS models to predict solvation energies and select solvents (e.g., THF, DMF) that stabilize intermediates .
Basic Question: What are the key applications of 2-bromo-5-ethynylthiazole in materials science research?
Methodological Answer:
- Organic electronics : Serve as a building block for conjugated polymers in organic light-emitting diodes (OLEDs) due to its electron-withdrawing bromine and π-conjugated ethynyl group .
- Coordination chemistry : Act as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems, characterized by X-ray crystallography and cyclic voltammetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
